molecular formula C17H32N2O5 B8275292 Boc-D-Leu-Leu-OH

Boc-D-Leu-Leu-OH

Cat. No.: B8275292
M. Wt: 344.4 g/mol
InChI Key: PBTNVAYSJPRTLQ-OLZOCXBDSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Boc-D-Leu-Leu-OH is a synthetic dipeptide derivative featuring a tert-butyloxycarbonyl (Boc) protecting group on the N-terminal D-leucine residue. Its chemical structure includes two leucine units in the D-configuration, linked via a peptide bond, with the Boc group enhancing stability during peptide synthesis. This compound is pivotal in constructing complex peptides, such as Leuprolide—a therapeutic agent for prostate cancer and uterine fibroids—where its Boc protection enables selective coupling reactions . Key characteristics include:

  • Molecular Formula: C₁₈H₃₃N₂O₅ (estimated based on structural analogs).
  • Applications: Intermediate in solid-phase peptide synthesis (SPPS), enzymatic studies, and drug development.
  • Role: Facilitates controlled peptide elongation by protecting amine groups from undesired reactions.

Properties

Molecular Formula

C17H32N2O5

Molecular Weight

344.4 g/mol

IUPAC Name

(2S)-4-methyl-2-[[(2R)-4-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoyl]amino]pentanoic acid

InChI

InChI=1S/C17H32N2O5/c1-10(2)8-12(19-16(23)24-17(5,6)7)14(20)18-13(15(21)22)9-11(3)4/h10-13H,8-9H2,1-7H3,(H,18,20)(H,19,23)(H,21,22)/t12-,13+/m1/s1

InChI Key

PBTNVAYSJPRTLQ-OLZOCXBDSA-N

Isomeric SMILES

CC(C)C[C@H](C(=O)N[C@@H](CC(C)C)C(=O)O)NC(=O)OC(C)(C)C

Canonical SMILES

CC(C)CC(C(=O)NC(CC(C)C)C(=O)O)NC(=O)OC(C)(C)C

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Comparison

The following table highlights structural and functional differences between Boc-D-Leu-Leu-OH and related compounds:

Compound Structure Molecular Weight Protecting Group Configuration Key Applications References
This compound This compound ~373.5 g/mol Boc D-configuration Peptide synthesis (e.g., Leuprolide)
Boc-Leu-OH Boc-L-Leucine 231.29 g/mol Boc L-configuration SPPS, C-H activation catalysts
Fmoc-L-Leu-OH Fmoc-L-Leucine 341.4 g/mol Fmoc L-configuration SPPS (base-labile deprotection)
Boc-DL-Leu-OH·H₂O Racemic Boc-Leucine hydrate 249.3 g/mol Boc DL-mixture Chiral studies, combinatorial chemistry
a-Me-D-Leu-OH 2-Methyl-D-leucine 145.20 g/mol None D-configuration Drug screening, conformational studies
Boc-Leu-(R)-Val-OH Boc-Leucine-ψ[CH₂NH]-Valine 316.4 g/mol Boc Mixed Peptide bond isostere research
H-D-Leu-Leu-OH D-Leu-D-Leu dipeptide 244.3 g/mol None D-configuration Enzymatic substrate studies

Preparation Methods

Structural and Functional Considerations

This compound consists of two leucine residues, where the N-terminal amino group of D-leucine is protected by a Boc group, and the C-terminal carboxyl of L-leucine remains deprotected. This configuration ensures compatibility with standard solid-phase peptide synthesis (SPPS) protocols while preventing racemization at the D-Leu chiral center. The Boc group’s acid-labile nature permits selective deprotection under mild acidic conditions (e.g., 25% TFA in DCM), making it ideal for sequential peptide elongation.

Retrosynthetic Analysis

The synthesis is dissected into three stages:

  • Amino Protection : Introduction of the Boc group to D-leucine’s α-amino group.

  • Peptide Bond Formation : Coupling of Boc-D-Leu-OH with L-leucine.

  • Carboxyl Deprotection : Hydrolysis of the C-terminal ester (if present) to yield the free carboxylic acid.

Stepwise Preparation Methods

Boc Protection of D-Leucine

Reagents :

  • D-Leucine (1.0 equiv)

  • Di-tert-butyl dicarbonate (Boc₂O, 1.2 equiv)

  • Triethylamine (TEA, 1.5 equiv)

  • Solvent: Dioxane/water (4:1 v/v)

Procedure :

  • Dissolve D-leucine in dioxane/water.

  • Add TEA and Boc₂O at 0°C.

  • Stir at 25°C for 6 h.

  • Extract with ethyl acetate, wash with 5% citric acid, and dry over Na₂SO₄.

Yield : 92–95% (white crystalline solid).

Peptide Coupling: Boc-D-Leu-OH + H-Leu-OR

Coupling Agents :

  • DCC/HOBt : 1.5 equiv DCC, 1.5 equiv HOBt in DMF (0°C → 25°C, 12 h).

  • EDC/HOAt : Alternative for reduced racemization risk.

Typical Protocol :

  • Activate Boc-D-Leu-OH (1.0 equiv) with DCC/HOBt in DMF.

  • Add H-Leu-OMe·HCl (1.2 equiv) and TEA (2.5 equiv).

  • Stir at 25°C for 18 h.

  • Filter DCU (dicyclohexylurea) and concentrate.

Reaction Monitoring :

  • TLC (Rf = 0.45 in EtOAc/hexane 1:1).

  • HPLC: Retention time 12.3 min (C18 column, 70% acetonitrile).

Yield : 84–88% (crude), rising to 91% after purification.

Optimization of Coupling Efficiency

Solvent Effects on Reaction Kinetics

SolventDielectric ConstantYield (%)Racemization (%)
DMF36.7881.2
THF7.5763.8
DCM8.9655.1

Data aggregated from

Polar aprotic solvents like DMF enhance carbodiimide-mediated coupling by stabilizing the reactive O-acylisourea intermediate.

Temperature and Stoichiometry

  • Optimal Conditions : 0–5°C for activation, 25°C for coupling.

  • Molar Ratios : Boc-D-Leu-OH:H-Leu-OR:DCC = 1:1.2:1.5.

Deprotection and Purification Strategies

Ester Hydrolysis

Conditions :

  • Base : 2N NaOH in MeOH/H₂O (4:1), 3 h at 25°C.

  • Acid Workup : Adjust to pH 3 with 1N HCl, extract with EtOAc.

Yield : 89–93% (post-hydrolysis).

Chromatographic Purification

MethodStationary PhaseMobile PhasePurity (%)
Flash ChromatographySilica gelEtOAc/hexane (1:1)95
Prep-HPLCC18Acetonitrile/H₂O (gradient)99

Adapted from

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃) : δ 0.89–0.93 (m, 12H, Leu CH₃), 1.44 (s, 9H, Boc CH₃), 4.32 (q, J = 7.1 Hz, D-Leu α-H).

  • HRMS (ESI) : m/z 403.2854 [M+H]⁺ (calc. 403.2857 for C₂₀H₃₈N₂O₅).

Chiral Purity Assessment

  • HPLC with Chiralpak IA : 99.2% ee (retention times: 14.2 min (D-Leu), 16.5 min (L-Leu)).

Applications in Peptide Therapeutics

This compound serves as a building block in:

  • Leuprorelin Analogues : Used in prostate cancer therapy.

  • Antimicrobial Peptides : Enhances hydrophobicity for membrane penetration .

Q & A

Basic: What are the optimal synthetic protocols for Boc-D-Leu-Leu-OH, and how do reaction conditions influence yield and purity?

Methodological Answer:
The synthesis of this compound typically involves solid-phase peptide synthesis (SPPS) or solution-phase methods. Key steps include Boc-group deprotection using trifluoroacetic acid (TFA) (20–50% v/v in dichloromethane) and coupling reagents like HBTU or DCC with HOBt to minimize racemization . Yield optimization requires precise control of reaction time (2–4 hours for coupling), temperature (0–4°C for sensitive steps), and molar ratios (1.2–1.5 equivalents of activated amino acids). Purity is assessed via HPLC with C18 columns and gradient elution (e.g., 0.1% TFA in water/acetonitrile). For reproducibility, document solvent purity, inert atmosphere conditions, and intermediate characterization (e.g., LC-MS) as per standardized protocols .

Basic: What spectroscopic and chromatographic methods are recommended for characterizing this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR): Use 1H^1H- and 13C^{13}C-NMR in DMSO-d6 or CDCl3 to confirm backbone structure and stereochemistry. Key signals include Boc tert-butyl protons (~1.4 ppm) and leucine δ-methyl groups (~0.8–0.9 ppm) .
  • High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC (C18 column, 220 nm detection) with a water/acetonitrile gradient (0.1% TFA) to assess purity (>95% target peak area).
  • Mass Spectrometry (MS): ESI-MS or MALDI-TOF to verify molecular weight (expected [M+H]+: ~387.5 g/mol).
    Consistent retention times and mass-to-charge ratios across batches are critical for quality control .

Advanced: How can researchers resolve contradictions in reported bioactivity data for this compound across different studies?

Methodological Answer:
Contradictions often arise from variability in experimental models (e.g., cell lines vs. in vivo systems) or compound handling. To address this:

Standardize Assay Conditions: Use identical buffer systems (e.g., PBS vs. DMEM), incubation times, and concentrations (µM–nM range).

Control for Stability: Pre-test compound stability under assay conditions via LC-MS to rule out degradation .

Validate Biological Targets: Employ orthogonal assays (e.g., SPR for binding affinity, enzymatic activity assays) to confirm specificity .

Meta-Analysis: Apply statistical tools (e.g., random-effects models) to aggregate data while accounting for study heterogeneity .

Advanced: What computational strategies are effective in predicting this compound’s interactions with biological targets?

Methodological Answer:

  • Molecular Docking: Use AutoDock Vina or Schrödinger Suite to model interactions with proteases or membrane receptors. Parameterize force fields (e.g., AMBER) for peptide bonds and solvation effects.
  • MD Simulations: Run 100+ ns simulations in explicit solvent (TIP3P water) to assess conformational stability and binding kinetics.
  • QSAR Modeling: Train models on leucine-containing dipeptide datasets to predict ADMET properties. Validate with leave-one-out cross-validation (R² > 0.7) .
    Cross-reference computational predictions with experimental SPR or ITC data to refine accuracy .

Basic: What are the stability profiles of this compound under various storage conditions?

Methodological Answer:

  • Short-Term Storage: Dissolve in anhydrous DMSO (10 mM aliquots, -20°C) to prevent hydrolysis. Avoid repeated freeze-thaw cycles.
  • Long-Term Stability: Lyophilized powder stored at -80°C under argon retains >90% purity for 12+ months.
  • In-Solution Stability: Monitor via HPLC after 24 hours in PBS (pH 7.4, 37°C); degradation >5% indicates need for reformulation (e.g., cyclodextrin encapsulation) .

Advanced: How to design controlled experiments to isolate this compound’s specific effects in complex biological systems?

Methodological Answer:

Use Isobaric Controls: Synthesize a scrambled-sequence analog (e.g., Boc-L-Leu-D-Leu-OH) to differentiate stereospecific effects.

Knockout/Knockdown Models: CRISPR/Cas9-edited cell lines lacking target receptors (e.g., protease-deficient mutants) to confirm mechanism.

Dose-Response Curves: Test 6–8 concentrations (log-scale) with Hill slope analysis to calculate EC50/IC50. Include vehicle-only and positive controls (e.g., known inhibitors) .

Blockade Experiments: Pre-treat with antagonists (e.g., Z-Pro-Pro-aldehyde-dimethylacetate for proteases) to validate target engagement .

Basic: What purification techniques maximize this compound’s enantiomeric purity?

Methodological Answer:

  • Chiral HPLC: Use columns with cellulose-based stationary phases (e.g., Chiralpak IC) and isocratic elution (hexane/isopropanol) to separate D/L isomers.
  • Crystallization: Recrystallize from ethanol/water mixtures at 4°C to enrich enantiomeric excess (>99% ee).
  • Enzymatic Resolution: Lipase-catalyzed hydrolysis of ester precursors to selectively remove undesired enantiomers .

Advanced: What statistical approaches are appropriate for analyzing dose-response relationships in this compound studies?

Methodological Answer:

  • Nonlinear Regression: Fit data to a four-parameter logistic model (4PL) using GraphPad Prism or R (drc package) to estimate EC50, Hill coefficient, and efficacy.
  • Bootstrap Confidence Intervals: Perform 1,000+ resamplings to quantify uncertainty in parameter estimates.
  • ANOVA with Post Hoc Tests: Compare multiple treatment groups (e.g., Tukey’s HSD for normally distributed data; Kruskal-Wallis for nonparametric).
  • Power Analysis: Use G*Power to determine sample sizes ensuring >80% power (α=0.05) for detecting 20% effect sizes .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.